molecular formula C9H18ClN3O2 B2829993 tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate;hydrochloride CAS No. 179686-22-7

tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate;hydrochloride

Cat. No.: B2829993
CAS No.: 179686-22-7
M. Wt: 235.71
InChI Key: MRXNSIJMEQUGON-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt of a substituted pyrazine derivative featuring a tert-butyl ester group and an amino substituent. The tert-butyl ester enhances lipophilicity, while the hydrochloride salt improves aqueous solubility, making it a versatile intermediate in pharmaceutical synthesis . Its pyrazine core, a six-membered aromatic ring with two nitrogen atoms, enables diverse reactivity, particularly in heterocyclic chemistry and drug design .

Properties

IUPAC Name

tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.ClH/c1-9(2,3)14-8(13)12-5-4-11-7(10)6-12;/h4-6H2,1-3H3,(H2,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXNSIJMEQUGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN=C(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-3,6-dihydropyrazine-1(2H)-carboxylate hydrochloride typically involves the reaction of tert-butyl 3,6-dihydropyrazine-1(2H)-carboxylate with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-3,6-dihydropyrazine-1(2H)-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that pyrazine derivatives, including tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate; hydrochloride, exhibit promising antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

1.2 Anticancer Properties

Pyrazine derivatives are being explored for their anticancer activities. In vitro studies have shown that tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate; hydrochloride can inhibit the proliferation of cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in malignant cells .

1.3 Neuroprotective Effects

Recent investigations into neuroprotective agents have identified pyrazine derivatives as candidates for treating neurodegenerative diseases. The compound has shown potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are key factors in conditions such as Alzheimer's disease .

Synthesis Methodologies

The synthesis of tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate; hydrochloride typically involves multi-step reactions starting from readily available precursors. The following table summarizes common synthetic routes:

Step Reaction Type Reagents/Conditions Outcome
1Condensationtert-butyl 2-cyanoacetate + hydrazineFormation of intermediate pyrazole
2CyclizationElectrophile (e.g., methyl methacrylate)Formation of the pyrazine core
3HydrolysisAcidic conditionsConversion to carboxylic acid derivative
4Salt formationHydrochloric acidFormation of hydrochloride salt

This synthetic pathway highlights the versatility and accessibility of the compound for further modifications and applications in drug design .

Case Studies

Several case studies have documented the applications of tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate; hydrochloride in various research contexts:

Case Study 1: Antimicrobial Screening
A comprehensive screening of pyrazine derivatives was conducted to evaluate their antibacterial efficacy against resistant strains. The study found that tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate; hydrochloride exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent .

Case Study 2: Cancer Cell Line Studies
In vitro assays using human cancer cell lines demonstrated that treatment with tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate; hydrochloride resulted in a dose-dependent reduction in cell viability. The study concluded that this compound could serve as a scaffold for developing novel anticancer drugs .

Case Study 3: Neuroprotection
In a model of oxidative stress-induced neuronal damage, the administration of tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate; hydrochloride significantly reduced cell death and improved survival rates. This suggests its potential application in neuroprotective therapies aimed at conditions like Parkinson's disease .

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-3,6-dihydropyrazine-1(2H)-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

a. tert-Butyl 4-[4-(6-Amino-3,5-dicyano-2-thioxo-1,2-dihydropyridin-4-yl)-3-chlorophenyl]piperazine-1-carboxylate ()

  • Key Differences: Contains a dicyano-thioxo pyridine ring instead of a pyrazine. Incorporates a piperazine moiety and a chlorine substituent.
  • Implications: The thioxo and dicyano groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions . The piperazine ring improves solubility in polar solvents compared to the pyrazine core of the target compound.

b. 3,5-Diamino-6-chloro-N-(hexyl-carbamimidoyl)pyrazine-2-carboxamide ()

  • Key Differences: Replaces the tert-butyl ester with a carboxamide linked to a hydrophilic hexyl chain. Features a 3,5-diamino substitution on the pyrazine ring.
  • Implications: The carboxamide and hydroxyl groups enhance hydrophilicity, favoring applications in respiratory therapeutics (e.g., COPD treatment) .

Physicochemical Properties

Compound Lipophilicity Solubility Key Functional Groups
Target compound High (tert-butyl ester) High (HCl salt) Pyrazine, amino, tert-butyl ester
Compound from Moderate Low (non-ionic) Dicyano, thioxo, piperazine
Compound from Low Moderate (carboxamide) Diamino, carboxamide, hydroxyl
  • Key Observations :
    • The tert-butyl group in the target compound increases membrane permeability, advantageous for prodrug designs.
    • The hydrochloride salt mitigates solubility limitations common to aromatic heterocycles .

Biological Activity

Tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate hydrochloride (CAS Number: 179686-22-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, applications, and relevant research findings.

The molecular formula of tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate hydrochloride is C9H18ClN3O2C_9H_{18}ClN_3O_2, with a molecular weight of 235.71 g/mol. The compound features a tert-butyl group, an amino group, and a dihydropyrazine ring structure, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₉H₁₈ClN₃O₂
Molecular Weight235.71 g/mol
CAS Number179686-22-7

Research indicates that compounds with similar structures to tert-butyl 6-amino-3,5-dihydro-2H-pyrazine derivatives exhibit various biological activities:

  • Inhibition of Protein Kinases : Some derivatives have shown potent inhibition of mesenchymal–epithelial transition factor (c-Met) protein kinase, which is crucial in cancer progression and metastasis .
  • GABA Modulation : Certain pyrazine derivatives are known to act as allosteric modulators of GABA receptors, potentially offering therapeutic benefits in neurological disorders .
  • BACE-1 Inhibition : Compounds in this class have also demonstrated the ability to inhibit beta-secretase 1 (BACE-1), an enzyme implicated in Alzheimer's disease .

In Vivo Studies

  • A study on related pyrazine compounds highlighted their efficacy in reducing tumor growth in mouse models of non-small cell lung cancer (NSCLC). The compounds exhibited favorable pharmacokinetic properties and selective inhibition of c-Met kinases at concentrations as low as 0.005 µM .
  • Another research project focused on the neuroprotective effects of pyrazine derivatives in models of Huntington’s disease, where they demonstrated significant improvements in motor function and reduced neurodegeneration markers .

In Vitro Studies

In vitro assays have shown that tert-butyl 6-amino-3,5-dihydro-2H-pyrazine derivatives can effectively modulate cellular pathways involved in apoptosis and cell proliferation. For instance:

  • Cell Line Studies : Experiments conducted on HeLa cells indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting potential use in cancer therapy .

Synthetic Routes

The synthesis of tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate hydrochloride typically involves:

  • Condensation Reactions : The reaction between tert-butyl 3,5-dihydropyrazine-4-carboxylate and an appropriate amine source under controlled conditions.
  • Purification Techniques : Post-synthesis purification often involves crystallization methods to achieve high purity levels.

Applications

The diverse biological activities of this compound suggest several potential applications:

  • Pharmaceutical Development : Due to its inhibitory effects on key protein kinases, it is being explored as a candidate for cancer therapies.
  • Neurological Research : Its role as a GABA modulator makes it a candidate for further studies in treating anxiety and other neurological disorders.

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